

# Application of Farnesane in Jet Fuel Blends: A Guide for Researchers

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Prepared for: Researchers, scientists, and drug development professionals.

## Introduction

**Farnesane**, a C15 isoparaffin (2,6,10-trimethyldodecane), is a promising biosynthetic sustainable aviation fuel (SAF) blendstock.[1][2] Produced from the hydrogenation of farnesene, which is derived from the fermentation of sugars by genetically engineered microorganisms, **farnesane** offers a renewable alternative to conventional petroleum-based jet fuels.[3] Its application in commercial aviation is approved by ASTM D7566 Annex A3 for blends of up to 10% with conventional Jet A or Jet A-1 fuel.[4][5] This document provides detailed application notes and protocols for researchers and professionals interested in the evaluation and implementation of **farnesane** in jet fuel blends.

## Farnesane as a Sustainable Aviation Fuel (SAF)

**Farnesane** is classified as a Synthesized Iso-Paraffin (SIP) and is produced through a process known as Hydroprocessed Fermented Sugars to Synthetic Isoparaffins (HFS-SIP).[6][7] This production pathway involves the microbial conversion of sugars (e.g., from sugarcane) into farnesene, which is subsequently hydroprocessed to yield **farnesane**.[3] This bio-based production process can significantly reduce greenhouse gas emissions compared to conventional jet fuel.[8]

Key advantages of **farnesane** as a jet fuel blendstock include:



- High Energy Density: Farnesane possesses a high energy density, which is a critical performance parameter for aviation fuels.[9]
- Similar Combustion Properties to Jet A-1: Studies have shown that **farnesane** exhibits combustion behavior similar to that of conventional Jet A-1 fuel.[1]
- Reduced Emissions: The use of farnesane blends can lead to a reduction in particulate matter and other harmful emissions.[1]

## Data Presentation: Farnesane vs. Jet A-1

The following tables summarize the key physical and chemical properties of neat **farnesane**, a 10% **farnesane** blend with Jet A-1, and conventional Jet A-1 fuel. These values are compiled from various sources and are intended for comparative purposes.

Table 1: Physical and Chemical Properties of Farnesane and Jet A-1



Property	Test Method	Neat Farnesane	10% Farnesane in Jet A-1	Jet A-1	Units
Composition					
Chemical Formula	-	C15H32	Blend	Approx. C12H23	-
Molar Mass	-	212.41	Blend	~170	g/mol
Density					
Density at 15°C	ASTM D1298/D4052	~773	~775-785	775 - 840	kg/m ³
Viscosity					
Kinematic Viscosity at -20°C	ASTM D445	~14.1	~7.5 - 8.0	≤ 8.0	mm²/s
Combustion Properties					
Net Heat of Combustion	ASTM D4809	~44.5	~43.0 - 43.5	≥ 42.8	MJ/kg
Low- Temperature Properties					
Freezing Point	ASTM D2386/D5972	< -60	< -50	≤ -47	°C
Volatility					
Flash Point	ASTM D93/D56	~107	~40-45	≥ 38	°C
Distillation Range (10% recovered)	ASTM D86	~250	~170-180	≤ 205	°C



Distillation Range (Final Boiling Point)	ASTM D86	~260	~280-290	≤ 300	°C
Other Properties					
Sulfur Content	ASTM D2622/D5453	< 1	< 15	≤ 3000	mg/kg
Aromatic Content	ASTM D1319	0	~15-20	≤ 25	vol%

Note: The properties of the 10% **farnesane** blend are estimates and can vary depending on the specific properties of the Jet A-1 base fuel.

## **Experimental Protocols**

This section outlines the general procedures for key experiments used to evaluate the properties and performance of **farnesane** and its blends with jet fuel. For detailed, step-by-step instructions, it is essential to consult the full, current versions of the referenced ASTM standards.

## **Determination of Kinematic Viscosity (ASTM D445)**

Principle: This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[10]

#### Apparatus:

- Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)
- Constant temperature bath with a precision of ±0.02°C
- Timing device accurate to 0.1 seconds
- Thermometer with appropriate range and accuracy

#### Procedure Overview:



- Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
- Filter the sample through a fine-mesh screen to remove any particulate matter.
- Charge the viscometer with the sample in accordance with the viscometer's instructions.
- Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.
- Using suction or pressure, draw the liquid into the working capillary to a point above the upper timing mark.
- Measure the time required for the meniscus of the liquid to flow from the upper to the lower timing mark.
- · Repeat the measurement to ensure repeatability.
- Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.[11]

## **Determination of Net Heat of Combustion (ASTM D4809)**

Principle: This method determines the heat of combustion of a liquid hydrocarbon fuel by burning a weighed sample in a bomb calorimeter under controlled conditions.[12][13]

#### Apparatus:

- Bomb calorimeter assembly
- Oxygen bomb
- Sample crucible
- Firing wire and ignition circuit
- Temperature measuring device (e.g., platinum resistance thermometer)
- Analytical balance



#### Procedure Overview:

- Weigh a precise amount of the fuel sample into the crucible.
- Place the crucible in the bomb, and attach the firing wire.
- Assemble the bomb and charge it with high-pressure oxygen (typically 20-30 atm).
- Place the bomb in the calorimeter, which is filled with a known amount of water.
- Allow the system to reach thermal equilibrium.
- Ignite the sample and record the temperature rise of the water in the calorimeter.
- Correct the temperature rise for heat losses and the heat of formation of acids.
- Calculate the gross heat of combustion from the corrected temperature rise and the heat capacity of the calorimeter.
- Calculate the net heat of combustion by correcting for the heat of vaporization of the water formed during combustion.[14]

## Flammability Limits (ASTM E681)

Principle: This test method determines the lower and upper concentration limits of flammability of a chemical vapor in air at a specified temperature and pressure.[15][16]

#### Apparatus:

- Closed spherical glass test vessel (typically 5-12 liters)
- Ignition source (e.g., spark electrodes)
- Pressure and temperature sensors
- Vacuum pump and gas/vapor metering system

#### Procedure Overview:



- Evacuate the test vessel and introduce a known partial pressure of the fuel vapor.
- Introduce air into the vessel to reach atmospheric pressure, creating a known fuel-air mixture.
- After a mixing period, activate the ignition source.
- Visually observe whether flame propagation occurs. Flame propagation is typically defined as the upward and outward movement of the flame front.[17]
- Repeat the test with varying fuel concentrations to determine the minimum concentration that supports flame propagation (Lower Flammability Limit - LFL) and the maximum concentration (Upper Flammability Limit - UFL).[18]

## **Ignition Delay Time Measurement using a Shock Tube**

Principle: A shock tube is used to rapidly heat and pressurize a fuel-air mixture, and the time delay until ignition is measured.[1][19]

#### Apparatus:

- High-pressure shock tube with driver and driven sections
- Diaphragm to separate the two sections
- Pressure transducers and optical sensors (e.g., for OH\* chemiluminescence)
- Data acquisition system

#### Procedure Overview:

- Prepare a homogeneous mixture of the fuel vapor and air at a known equivalence ratio.
- Introduce the mixture into the driven section of the shock tube.
- Pressurize the driver section with a high-pressure gas (e.g., helium).
- Rupture the diaphragm, which generates a shock wave that propagates through the fuel-air mixture, compressing and heating it.



• The ignition delay time is the time between the passage of the shock wave and the onset of ignition, which is detected by a sharp pressure rise and/or the emission of light from the combustion reaction.[20][21]

## **Laminar Burning Velocity Measurement**

Principle: The laminar burning velocity is the speed at which a steady, one-dimensional, laminar flame propagates into a stationary, unburned fuel-air mixture. Several methods can be used for its determination, including the constant volume combustion bomb method and the Bunsen burner method.[22][23][24]

Apparatus (Constant Volume Bomb Method):

- Spherical combustion vessel with a central ignition system
- High-speed pressure transducer
- · Data acquisition system

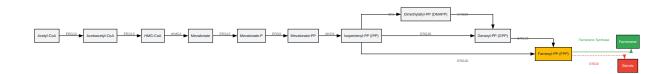
Procedure Overview (Constant Volume Bomb Method):

- Introduce a known mixture of fuel vapor and air into the combustion vessel.
- · Ignite the mixture at the center of the vessel.
- Record the pressure rise as the spherical flame propagates outwards.
- The laminar burning velocity is calculated from the rate of pressure rise using a thermodynamic model of the combustion process.[25]

# Mandatory Visualizations Farnesene Biosynthesis Pathway in Saccharomyces cerevisiae

The following diagram illustrates the engineered mevalonate pathway in Saccharomyces cerevisiae for the production of farnesene.





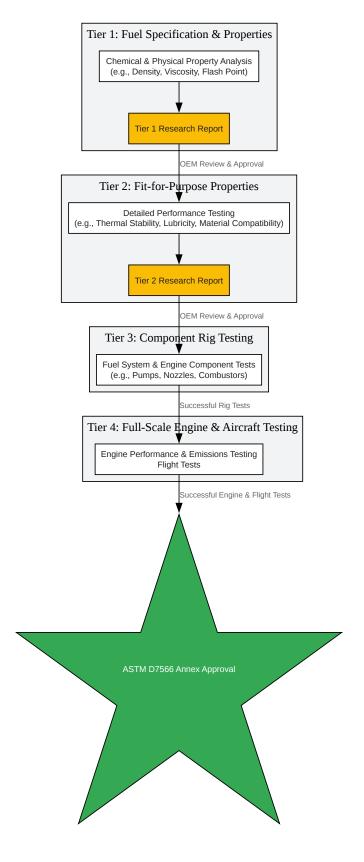
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Caption: Engineered mevalonate pathway for farnesene production in yeast.

# Experimental Workflow for Alternative Jet Fuel Approval (ASTM D4054)

The following diagram outlines the multi-tiered process for the qualification and approval of new aviation turbine fuels, as guided by ASTM D4054.[26][27][28]





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Caption: ASTM D4054 workflow for alternative jet fuel approval.



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